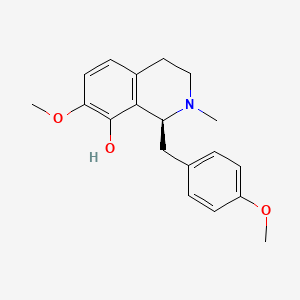
AChE/BChE-IN-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AChE/BChE-IN-14 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes play crucial roles in the breakdown of acetylcholine, a neurotransmitter involved in various neural functions. Inhibiting these enzymes can be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease, where acetylcholine levels are significantly reduced .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BChE-IN-14 involves a multicomponent reaction strategy. One of the key steps is a 1,3-dipolar cycloaddition involving a highly functionalized dipolarophile, such as 3-benzylidenechroman-4-one. This reaction forms spiroquinoxalinopyrrolidine embedded chromanone hybrid heterocycles. The formation of these spiro products involves the creation of two carbon-carbon bonds, two nitrogen-carbon bonds, and one carbon-nitrogen bond, resulting in four adjoining stereogenic centers .
Industrial Production Methods
the use of a [Bmim]Br accelerated multicomponent reaction strategy suggests that ionic liquids could play a role in scaling up the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
AChE/BChE-IN-14 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: This reaction can reduce double bonds or other functional groups, affecting the compound’s structure and function.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds .
Wissenschaftliche Forschungsanwendungen
AChE/BChE-IN-14 has several scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of acetylcholinesterase and butyrylcholinesterase in neural functions.
Medicine: Potential therapeutic agent for treating neurodegenerative diseases like Alzheimer’s disease and Parkinson’s disease.
Industry: Could be used in the development of pesticides and nerve agents due to its inhibitory effects on cholinesterases
Wirkmechanismus
AChE/BChE-IN-14 exerts its effects by binding to both the anionic and esteratic sites of acetylcholinesterase and butyrylcholinesterase. This binding prevents the hydrolysis of acetylcholine, thereby increasing its concentration in the synaptic cleft. The compound’s inhibitory action is reversible, meaning it can temporarily inhibit the enzymes without causing permanent damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Galantamine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A selective acetylcholinesterase inhibitor with a similar mechanism of action.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase, similar to AChE/BChE-IN-14
Uniqueness
This compound is unique due to its dual inhibitory action on both acetylcholinesterase and butyrylcholinesterase. This dual action makes it a promising candidate for treating a broader range of neurodegenerative diseases compared to compounds that target only one of these enzymes .
Eigenschaften
Molekularformel |
C19H23NO3 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
(1S)-7-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C19H23NO3/c1-20-11-10-14-6-9-17(23-3)19(21)18(14)16(20)12-13-4-7-15(22-2)8-5-13/h4-9,16,21H,10-12H2,1-3H3/t16-/m0/s1 |
InChI-Schlüssel |
HKXUDPBGEOFXSH-INIZCTEOSA-N |
Isomerische SMILES |
CN1CCC2=C([C@@H]1CC3=CC=C(C=C3)OC)C(=C(C=C2)OC)O |
Kanonische SMILES |
CN1CCC2=C(C1CC3=CC=C(C=C3)OC)C(=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-aminoethoxy)-2-methyl-N-[(1R)-1-(3-thiophen-3-ylphenyl)ethyl]benzamide](/img/structure/B12378955.png)
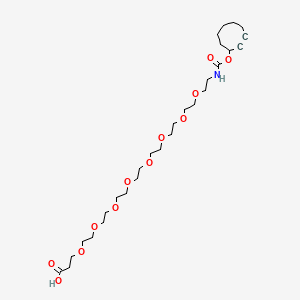
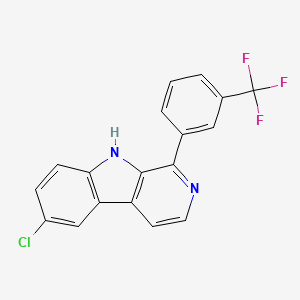
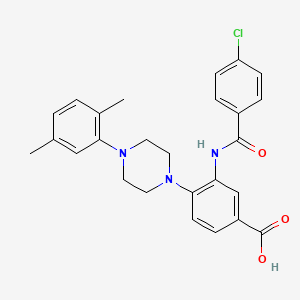
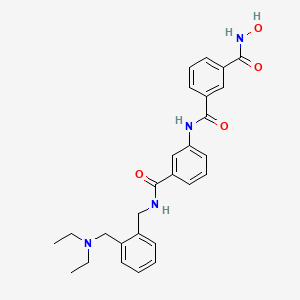
![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
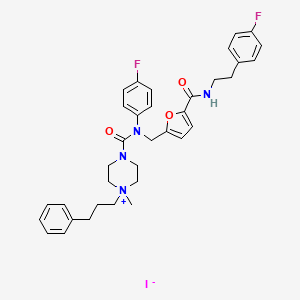
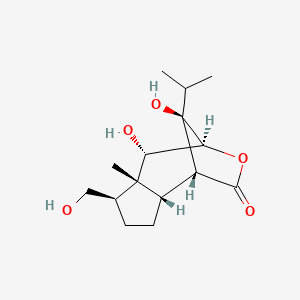
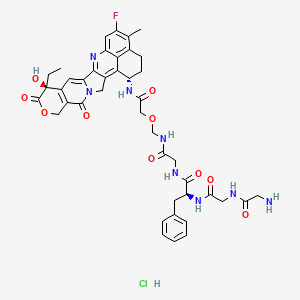
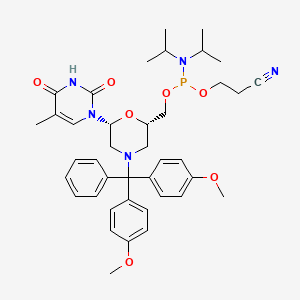
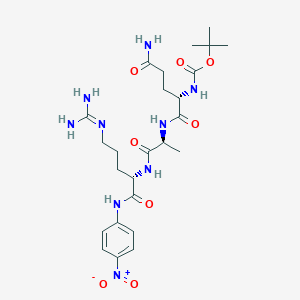
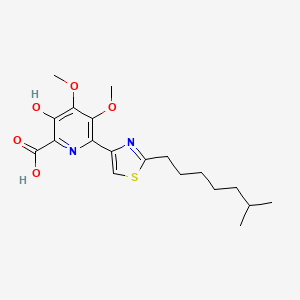
![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)
